N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(4-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex molecule featuring a hexahydroquinazolinone core, a thioacetamide linker, and a 4-methylpiperazine substituent. Its design combines elements of heterocyclic and piperazine-based pharmacophores, which are commonly associated with bioactivity in medicinal chemistry. Its synthesis likely involves coupling reactions similar to those documented for related acetamide derivatives .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-16(30)24-17-7-9-18(10-8-17)25-21(31)15-33-22-19-5-3-4-6-20(19)29(23(32)26-22)28-13-11-27(2)12-14-28/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGYSSOWMGKTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide Derivatives
- Core Structure: Thiazole ring vs. hexahydroquinazolinone.
- Substituents : Acetamidophenyl group analogous to the target compound but lacks the piperazine and thioether linkages.
- Bioactivity : Demonstrated enzyme inhibition and anticancer properties, highlighting the role of the acetamide-thiazole scaffold .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Core Structure : Sulfonylpiperazine group vs. the target’s 4-methylpiperazine.
- Substituents : Fluorophenyl group introduces electronegativity, contrasting with the acetamidophenyl group.
- Physicochemical Properties : Sulfonyl groups may enhance solubility but reduce membrane permeability compared to the target compound .
Functional Group Analysis
Thioacetamide vs. Oxoacetamide Linkers
Piperazine Modifications
- 4-Methylpiperazine in the target compound vs. sulfonylpiperazine in : Methyl substitution likely improves lipophilicity, whereas sulfonyl groups enhance hydrogen-bonding capacity .
Analytical Comparisons
NMR Profiling
- highlights NMR as a tool for comparing chemical environments. For the target compound, regions analogous to "A" and "B" in Figure 6 () could reveal substituent-induced shifts, particularly around the hexahydroquinazolinone and piperazine moieties .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Bioactivity Predictions : Analogues with piperazine groups (e.g., BZ-IV) suggest anticancer applications, but empirical studies on the target compound are needed .
- Synthetic Challenges: The thioether and hexahydroquinazolinone moieties may require optimized reaction conditions to avoid side products .
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